molecular formula C14H12N4S B2885743 N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine CAS No. 315702-89-7

N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine

Cat. No.: B2885743
CAS No.: 315702-89-7
M. Wt: 268.34
InChI Key: HURGMNZUGRQOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine typically involves the condensation of 2-aminopyridine with a thiazole derivative. One common method includes the reaction of 2-aminopyridine with 2-bromo-1,4-diaminobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine is unique due to its specific structure that allows for selective inhibition of CDKs, making it a promising candidate for targeted cancer therapy. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications .

Properties

IUPAC Name

4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12/h1-9H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURGMNZUGRQOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.